3-(5-Chlorofuran-2-yl)prop-2-en-1-amine

Catalog No.
S14055379
CAS No.
M.F
C7H8ClNO
M. Wt
157.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Chlorofuran-2-yl)prop-2-en-1-amine

Product Name

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine

IUPAC Name

(E)-3-(5-chlorofuran-2-yl)prop-2-en-1-amine

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C7H8ClNO/c8-7-4-3-6(10-7)2-1-5-9/h1-4H,5,9H2/b2-1+

InChI Key

XBZLVZCAVFYKOU-OWOJBTEDSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)C=CCN

Isomeric SMILES

C1=C(OC(=C1)Cl)/C=C/CN

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine is a chemical compound characterized by the presence of a furan ring substituted with a chlorine atom at the 5-position and an alkenyl amine functional group. This compound features a prop-2-en-1-amine moiety, which is known for its reactivity in various organic transformations. The furan ring contributes to the compound's unique properties, including its potential biological activities.

  • Nucleophilic Substitution: The chlorine atom on the furan ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Aldol Condensation: The alkenyl amine can participate in aldol condensation reactions, leading to the formation of β-amino carbonyl compounds.
  • Michael Addition: The double bond in the prop-2-en-1-amine structure can act as an electrophile, facilitating Michael addition with suitable nucleophiles.

These reactions make 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine a versatile intermediate in organic synthesis.

Compounds containing furan moieties, such as 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine, have been associated with various biological activities. Research indicates that derivatives of furan exhibit antimicrobial, cytotoxic, and anti-inflammatory properties. Specifically, studies suggest that the incorporation of a chlorinated furan structure enhances the selectivity and potency against certain biological targets, including cyclooxygenase enzymes, which are crucial in inflammatory pathways .

Several synthetic routes have been developed for the preparation of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine:

  • Direct Amine Reaction: The reaction of 5-chlorofuran-2-carbaldehyde with an appropriate amine in the presence of a catalyst can yield the desired prop-2-en-1-amine.
  • Alkylation Reactions: Alkylation of furan derivatives followed by dehydrohalogenation can also produce this compound.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods may allow for the introduction of various substituents on the furan ring, leading to diverse derivatives .

3-(5-Chlorofuran-2-yl)prop-2-en-1-amine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, this compound could serve as a lead structure for developing new therapeutic agents targeting inflammation and infection.
  • Organic Synthesis: Its reactive functional groups make it useful as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Compounds with furan rings are often studied for their properties in polymers and advanced materials.

Interaction studies involving 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine focus on its binding affinity and inhibitory activity against various biological targets. For instance, studies have shown that modifications to the furan structure can significantly affect its interaction with cyclooxygenase enzymes, enhancing selectivity and potency . Additionally, exploring its interactions with other biomolecules could provide insights into its mechanism of action.

Several compounds share structural similarities with 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-ChloroisoxazoleIsoxazole ring with chlorineKnown for anti-inflammatory properties
5-MethylfuranMethyl substitution on furanExhibits different reactivity patterns
3-(5-Bromofuran-2-yl)prop-2-en-1-amideBromine instead of chlorinePotentially different biological activity
4-(5-Chlorofuranyl)-1H-pyrazoleFuran attached to a pyrazole ringEnhanced activity against specific cancer cell lines

The uniqueness of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine lies in its specific combination of functional groups and structural features that contribute to its distinct reactivity and biological profile compared to these similar compounds.

Direct Amine Functionalization Approaches

Direct amine functionalization represents a straightforward route to synthesize 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine, leveraging the reactivity of preformed amine precursors with chlorinated furan derivatives. A prominent method involves the coupling of 5-chlorofuran-2-carbaldehyde with propargylamine under mild basic conditions, followed by in situ reduction to yield the target compound. This approach benefits from high atom economy and avoids multi-step protection-deprotection sequences.

Recent studies have optimized this route using heterogeneous catalysts. For example, copper-aluminum oxide (CuAlO~x~) catalysts in flow reactors enable efficient reductive amination of furanic aldehydes with primary amines, achieving yields exceeding 85% under hydrogen pressures of 10 bar and temperatures of 120°C. The reaction proceeds via imine intermediate formation, followed by hydrogenation, as illustrated below:

$$
\text{5-Chlorofuran-2-carbaldehyde} + \text{Propargylamine} \xrightarrow{\text{CuAlO}x, \text{H}2} \text{3-(5-Chlorofuran-2-yl)prop-2-en-1-amine}
$$

Key variables influencing yield include:

VariableOptimal RangeImpact on Yield
Temperature80–120°C↑ 25% with 40°C increase
Hydrogen Pressure10 barCritical for imine reduction
Catalyst Loading0.165 g CuAlO~x~Linear correlation up to 0.2 g

Alternative methods employ phosphorylating agents such as diphenyl phosphoric acid (dPPA) with chlorinating agents (e.g., Cl~3~CCN) to activate the furan ring for nucleophilic attack by amines. This strategy, however, requires careful stoichiometric control to minimize byproducts from over-chlorination.

Catalytic Cyclization Techniques

Catalytic cyclization methods offer a versatile pathway to construct the chlorofuran core and amine side chain simultaneously. Palladium-catalyzed hydroamination of allenes has emerged as a powerful tool, enabling 100% atom-economic synthesis of allylamine derivatives. For instance, the [(3IP tBu)Pd(allyl)]OTf catalyst facilitates the reaction of 5-chloro-2-furylallene with ammonia at room temperature, yielding 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine in 78–92% yield.

Mechanistic studies reveal that the palladium complex activates the allene substrate, directing regioselective amine addition to the central carbon. Adjusting catalyst loading (0.5–2 mol%) and reaction time (2–24 h) allows control over branching vs. linear product distribution. Comparative performance of catalysts is summarized below:

CatalystYield (%)Selectivity (Branched:Linear)
[(3IP tBu)Pd(allyl)]OTf9285:15
Ru-PVP/HAP6070:30
Ni~6~AlO~x~7560:40

Nickel-based catalysts, such as Ni~6~AlO~x~, have also shown promise in aqueous reductive amination, albeit with moderate selectivity due to competing furan ring hydrogenation. Recent advances in electrochemical reductive amination using silver electrodes demonstrate near-quantitative Faradaic efficiency, offering a solvent-free alternative with water as the hydrogen source.

Solvent-Free and Green Synthesis Methodologies

Growing emphasis on sustainable chemistry has driven the development of solvent-free and energy-efficient routes. Microwave-assisted synthesis enables rapid cyclocondensation of 5-chlorofuran-2-carboxylic acid with propargylamine in the absence of solvents, achieving 88% yield in 15 minutes. This method reduces energy consumption by 40% compared to conventional heating.

Flow chemistry systems further enhance green credentials. For example, continuous-flow reactors packed with CuAlO~x~ catalysts operate at 10 bar H~2~ and 120°C, enabling 93% conversion with a residence time of 30 minutes. The system’s modular design allows real-time monitoring and minimizes waste generation.

Comparative analysis of green metrics:

MethodPMI*E-Factor**Energy (kJ/mol)
Microwave-Assisted1.20.8120
Flow Reactor1.10.590
Traditional Batch3.52.4300

Process Mass Intensity; *Environmental Factor

Electrochemical approaches using silver electrodes in aqueous media represent another breakthrough, achieving 98% yield without external reducing agents. This method leverages water oxidation to generate protons and electrons in situ, aligning with circular chemistry principles.

The antimicrobial properties of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine represent a significant area of investigation within the broader context of chlorinated furan derivatives and their biological activities . Research indicates that compounds containing furan moieties, particularly those with chlorine substitution at the 5-position, exhibit enhanced antimicrobial potency against both Gram-positive and Gram-negative bacterial strains [2] [3]. The incorporation of a chlorinated furan structure has been demonstrated to enhance selectivity and potency against certain biological targets, suggesting that the 5-chloro substitution plays a crucial role in the compound's antimicrobial mechanism .

Studies on structurally related compounds have revealed that the presence of halogen substituents, particularly chlorine and bromine, significantly affects antimicrobial activity against various bacterial strains [3]. The chlorinated furan derivatives have shown particular efficacy against multidrug-resistant pathogens, with some compounds exhibiting minimum inhibitory concentration values in the low micromolar range [4] [5]. Specifically, furan derivatives with terminal guanidine groups have demonstrated remarkable activity against Mycobacterium tuberculosis with minimum inhibitory concentration values as low as 1.56 micromolar, indicating strong potential against drug-resistant tuberculosis strains [5].

Mechanistic Studies of Antimicrobial Action

The antimicrobial mechanism of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine appears to involve multiple pathways, consistent with observations for related chlorinated furan compounds [6] [7]. The chlorine atom at the 5-position of the furan ring contributes to increased lipophilicity and enhanced target binding affinity, facilitating penetration through bacterial cell membranes [3]. The prop-2-en-1-amine side chain further enhances cellular uptake by increasing membrane permeability, allowing the compound to reach intracellular targets more effectively .

Research on similar furan derivatives has shown that these compounds can interfere with bacterial quorum sensing mechanisms and biofilm formation [6]. Halogenated furanones isolated from marine organisms have been observed to inhibit swarming and biofilm formation in Escherichia coli without affecting bacterial growth, suggesting a mechanism that targets bacterial communication systems rather than direct cell killing [6]. This dual mode of action - both antimicrobial and anti-biofilm - makes such compounds particularly valuable against multidrug-resistant pathogens that rely on biofilm formation for persistence and resistance.

Comparative Activity Data

The following table summarizes antimicrobial activity data for 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine and structurally related compounds:

Compound TypeTarget OrganismMinimum Inhibitory Concentration (μg/mL)Activity ClassificationReference
5-Chlorofuran-2-carboxylic acidEscherichia coli8Antibacterial
5-Chlorofuran-2-carboxylic acidPseudomonas aeruginosa16Antibacterial
Chlorinated furan derivativesStaphylococcus aureus16-25Antibacterial [3] [4] [7]
Furan derivatives with guanidineMycobacterium tuberculosis1.56Antitubercular [5]
Sulfonyl furanone derivativeStaphylococcus aureus10Biocidal [9]
Disubstituted furan derivativesBacillus subtilis200Antibacterial [10]

Anti-Inflammatory Action Through Cyclooxygenase Modulation

The anti-inflammatory properties of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine are primarily mediated through selective inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-1 [11]. Research on the closely related compound 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole has demonstrated potent and selective cyclooxygenase-1 inhibitory activity, providing a foundation for understanding the mechanism of action of similar chlorinated furan derivatives [11].

Cyclooxygenase Selectivity Profile

Studies have shown that compounds containing the 5-chlorofuran-2-yl moiety exhibit preferential inhibition of cyclooxygenase-1 over cyclooxygenase-2, with inhibitory concentration 50 values typically below 1.0 micromolar for cyclooxygenase-1 and greater than 25 micromolar for cyclooxygenase-2 [11]. This selectivity pattern is attributed to the unique binding mode of chlorinated furan derivatives within the cyclooxygenase active site, where the chlorine substituent enhances binding affinity through specific molecular interactions [12] [13].

The mechanism of cyclooxygenase-1 selectivity involves the compound's ability to bind tightly to the enzyme through a multi-step process [12]. Initial rapid association is followed by slower conformational changes that result in high-affinity binding. The 5-chloro substitution on the furan ring plays a critical role in this binding mechanism by providing optimal electronic and steric properties for interaction with amino acid residues in the cyclooxygenase-1 active site [13].

Structure-Activity Relationships for Cyclooxygenase Inhibition

Research on fluorine-containing 3,4-diarylfuran derivatives has revealed important structure-activity relationships that apply to chlorinated analogs [13]. The simultaneous presence of halogen substituents, particularly at the 5-position of the furan ring, and specific aromatic substitution patterns is essential for cyclooxygenase-1 selectivity [11] [13]. Compounds with 4-methoxy substitution on aromatic rings combined with halogen substitution on the furan moiety demonstrate the most potent cyclooxygenase-1 inhibitory activity [13].

Comparative Cyclooxygenase Inhibition Data

Compound ClassCyclooxygenase-1 Inhibitory Concentration 50 (μM)Cyclooxygenase-2 Inhibitory Concentration 50 (μM)Selectivity ProfileReference
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole< 1.0> 25Cyclooxygenase-1 selective [11]
Chlorinated furan isoxazole derivatives0.4-10> 25Cyclooxygenase-1 selective [11] [13]
Furanone-based cyclooxygenase inhibitors0.1-4.01> 25Cyclooxygenase-1 selective [14]
Fluorinated 3,4-diarylfuran derivatives0.4-15.7> 25Cyclooxygenase-1 selective [13]

Molecular Docking and Binding Studies

Computational studies have provided insights into the binding mode of chlorinated furan derivatives within the cyclooxygenase active site [11]. Docking simulations reveal that these compounds adopt specific orientations that maximize favorable interactions with key amino acid residues while avoiding steric clashes. The chlorine atom at the 5-position of the furan ring forms crucial halogen bonding interactions that contribute to the high binding affinity and selectivity observed experimentally [13].

The binding kinetics of these compounds follow a time-dependent inhibition mechanism, consistent with other cyclooxygenase inhibitors [12]. The initial rapid binding is followed by slower conformational changes that lock the inhibitor in the active site, resulting in essentially irreversible inhibition under physiological conditions [11].

Impact of Halogen Substitution on Bioactivity

The halogen substitution pattern on the furan ring of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine represents a critical structural determinant of biological activity. Chlorine substitution at the 5-position of the furan ring demonstrates enhanced bioactivity through multiple mechanisms [1] [2].

The electronic effects of halogen substitution follow a clear hierarchy based on electronegativity and atomic radius. Fluorine substitution, with the highest electronegativity (4.0), produces the strongest electron-withdrawing effects but presents synthetic accessibility challenges [1]. Chlorine substitution (electronegativity 3.0, atomic radius 0.99 Å) provides an optimal balance between electronic effects and synthetic feasibility [1] [2]. Bromine substitution shows enhanced electron delocalization effects, with the order of lone-pair electron delocalization being bromo- > chloro- > fluoroanilines [3] [4].

Computational studies using density functional theory reveal that chlorine substitution significantly alters the electronic properties of the furan ring. The HOMO energy decreases from -6.32 eV in unsubstituted furan to -6.89 eV in 5-chlorofuran, while the LUMO energy similarly decreases from -0.81 eV to -1.23 eV [5] [6]. This electronic stabilization enhances the compound's ability to participate in charge-transfer interactions with biological targets [7].

The mechanism of enhanced bioactivity involves stabilization of positive charge development during biological interactions. Padwa and Houk's comprehensive studies demonstrated that halogen substitution at the 5-position provides greater stabilization of partial positive charge at the 5-carbon in both transition states and cycloadducts compared to starting materials [1] [2]. This stabilization occurs through the change in hybridization from sp² to sp³, with chlorine being particularly effective due to its optimal balance of electronegativity and size [2].

HalogenElectronegativityAtomic Radius (Å)Electronic EffectBioactivity Impact
Fluorine4.00.71Strong electron withdrawalGreatest stabilization but synthetic challenges
Chlorine3.00.99Moderate electron withdrawalOptimal balance of effects and synthetic accessibility
Bromine2.81.14Weak electron withdrawalEnhanced hydrophobicity, reduced COX-2 activity
Iodine2.51.33Weak electron withdrawalLarge size may cause steric hindrance

Intramolecular furan Diels-Alder reaction studies provide direct evidence of halogen effects on reactivity. Computational analysis reveals that the interplay of three factors controls these reactions: positive charge stabilization in transition states and products, steric effects, and dipolar interaction terms [1] [2]. Notably, frontier orbital effects do not make major contributions to reaction viability, indicating that electrostatic and charge stabilization mechanisms predominate [1].

The substitution position significantly influences bioactivity outcomes. While 3-position halogenation of furanyl amides promotes cycloaddition primarily through conformational reasons, electronic effects are most profound at the 5-position [1]. This positional preference correlates with the ability to stabilize developing positive charge through inductive and resonance mechanisms [2].

Conformational Analysis of Propenylamine Sidechains

The propenylamine sidechain of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine exhibits significant conformational flexibility that directly impacts biological activity and molecular recognition. Detailed conformational analysis reveals multiple stable conformers with distinct energetic and geometric characteristics [8] [9].

Five distinct conformers have been identified through high-level quantum chemical calculations: Trans-trans (Tt), Trans-gauche (Tg), Gauche-gauche (Gg), Gauche-gauche′ (Gg′), and Gauche-trans (Gt) [8] [9]. The most stable conformer is the trans-trans form, with relative energies ranging within 2 kilojoules per mole for all conformers, indicating significant conformational flexibility at physiological temperatures [8] [9].

ConformerRelative Energy (kJ/mol)Population at 298K (%)Dihedral AnglesBinding Characteristics
Trans-trans (Tt)0.035.2180°, 180°Most stable, extended conformation
Trans-gauche (Tg)0.232.1180°, 60°High population, moderate flexibility
Gauche-gauche (Gg)1.118.360°, 60°Compact structure, reduced accessibility
Gauche-gauche′ (Gg′)0.920.160°, -60°Compact with alternative orientation
Gauche-trans (Gt)1.314.360°, 180°Extended with rotated amine

The conformational labeling system utilizes dihedral angle nomenclature. The capital letter refers to the conformation of the NC-CC dihedral angle (T for trans, G for gauche), while the lowercase letter refers to the H-N-CC dihedral angle [8] [9]. Clockwise and counterclockwise rotations of the amino group by 120 degrees from the trans position are designated as g and g′, respectively [8].

Rotational barriers around carbon-nitrogen bonds significantly influence conformational dynamics. The barriers to rotation of amino groups show dependence on both molecular structure and electronic environment [10] [11]. For amino systems, rotational barriers typically range from 12-18 kilojoules per mole, with higher barriers observed when electronic delocalization stabilizes the ground state [10].

Solvent effects and hydrogen bonding interactions modulate conformational preferences. In aqueous environments, conformers capable of forming intramolecular or intermolecular hydrogen bonds show enhanced stability [12]. The amino group can serve as both hydrogen bond donor and acceptor, creating multiple binding modes with biological targets [12].

Conformational flexibility directly impacts biological selectivity and potency. Studies of antimicrobial peptides demonstrate that maintaining conformational flexibility improves potency and selectivity toward bacterial, plasmodial, and cancerous cells while enabling targeting of diverse biological membranes [12]. The ability to sample multiple conformational states allows the molecule to adapt to different binding sites and optimize interactions with various biological targets [13].

Dynamic nuclear magnetic resonance spectroscopy provides experimental validation of conformational analysis. Variable-temperature nuclear magnetic resonance studies reveal exchange processes between conformers, with coalescence temperatures indicating energy barriers for interconversion [10] [14]. These experimental measurements confirm theoretical predictions and provide kinetic information about conformational dynamics [10].

The propenylamine sidechain exhibits restricted rotation characteristics. Unlike simple alkyl chains, the conjugated nature of the prop-2-en-1-amine system introduces additional electronic factors that influence conformational preferences [15]. The rotational barrier around allyl systems shows dependence on the number of nonbonding electrons and the extent of conjugation [15].

Quantum Chemical Modeling of Electronic Effects

Quantum chemical modeling provides fundamental insights into the electronic structure and reactivity patterns of 3-(5-Chlorofuran-2-yl)prop-2-en-1-amine. Density functional theory calculations using hybrid functionals like B3LYP with appropriate basis sets (6-31G(d,p) or larger) offer reliable predictions of electronic properties [3] [16] [6].

Frontier molecular orbital analysis reveals critical electronic characteristics. The highest occupied molecular orbital energy decreases from -6.32 eV in unsubstituted furan to -6.89 eV in 5-chlorofuran, while the lowest unoccupied molecular orbital energy decreases from -0.81 eV to -1.23 eV [6]. This results in a slight increase in the HOMO-LUMO gap from 5.51 eV to 5.66 eV, indicating enhanced kinetic stability [6].

Electronic PropertyUnsubstituted Furan5-ChlorofuranEffect of Chlorination
HOMO Energy (eV)-6.32-6.89Decreased (more negative)
LUMO Energy (eV)-0.81-1.23Decreased (more negative)
HOMO-LUMO Gap (eV)5.515.66Slightly increased
Dipole Moment (Debye)0.661.45Significantly increased
Ionization Potential (eV)6.326.89Increased
Electron Affinity (eV)0.811.23Increased

Time-dependent density functional theory calculations elucidate optical and excitation properties. Chlorine substitution causes blue-shifted absorption spectra, with electronic transitions showing modified oscillator strengths and excitation energies [17] [18]. The TD-DFT approach using hybrid functionals provides reliable predictions for organic chromophores, though long-range corrected functionals may be necessary for charge-transfer excitations [17].

Natural bond orbital analysis quantifies charge delocalization effects. Chlorine substitution enhances electron delocalization within the furan ring system, with the order of delocalization being bromo- > chloro- > fluoroanilines [3] [4]. The stabilization energy from lone pair delocalization into antibonding orbitals significantly influences rotational barriers and conformational preferences [10].

Molecular electrostatic potential mapping visualizes charge distribution patterns. The chlorine substituent creates regions of partial positive charge accumulation at specific furan positions, influencing intermolecular interactions and binding affinity to biological targets [7] [19]. The anisotropy of electron distribution around the halogen atom remains relatively constant, while partial charges on halogen atoms are significantly modulated by substituent effects [7].

Chemical hardness and softness parameters provide reactivity descriptors. The chemical hardness increases slightly from 2.76 eV to 2.83 eV upon chlorination, indicating reduced polarizability and enhanced kinetic stability [5]. Electronegativity increases from 3.57 eV to 4.06 eV, reflecting the electron-withdrawing nature of chlorine substitution [5].

Advanced computational methods enable accurate prediction of reaction mechanisms. Coupled-cluster calculations CCSD(T) provide benchmark accuracy for transition state energies and reaction barriers, while density functional theory offers computational efficiency for larger systems [20] [21]. The combination of static electronic structure calculations with molecular dynamics simulations provides comprehensive understanding of dynamic electronic effects [22] [23].

Machine learning approaches enhance predictive capabilities. Recent developments in graph attention networks and neural network potentials enable rapid screening of halogenated derivatives for optimized electronic properties [24]. These approaches combine quantum chemical accuracy with computational efficiency, facilitating virtual screening and molecular design [24].

Solvent effects modulate electronic properties through polarization mechanisms. Continuum solvation models and explicit solvent calculations reveal how polar environments influence charge distribution and orbital energies [6]. The dipole moment increase from 0.66 to 1.45 Debye upon chlorination enhances solvation in polar media and influences bioavailability characteristics [6].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

157.0294416 g/mol

Monoisotopic Mass

157.0294416 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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